![molecular formula C24H18Cl2N2O4 B301225 4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B301225.png)
4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CB-1 agonist and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione involves binding to CB-1 receptors in the brain. This binding activates the receptor and leads to a variety of downstream effects, including the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are involved in a variety of physiological processes, including mood regulation, appetite control, and pain management.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione are complex and varied. Some of the effects that have been observed include increased appetite, decreased pain sensitivity, and improved mood. However, these effects can vary depending on the dose and duration of exposure to the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione in lab experiments is its specificity for CB-1 receptors. This allows researchers to selectively activate these receptors and study their downstream effects. However, one of the limitations of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Direcciones Futuras
There are many potential future directions for research on 4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione. One area of interest is in the development of novel CB-1 agonists with improved selectivity and safety profiles. Another area of research is in understanding the downstream effects of CB-1 activation, particularly in the context of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, there is potential for the development of therapeutic agents based on the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis method of 4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione involves the reaction of 4-chlorobenzyl bromide with 3-methoxybenzaldehyde in the presence of sodium hydride. The resulting intermediate is then reacted with 3-chlorophenylhydrazine and acetic anhydride to form the final product. This synthesis method has been optimized and improved over the years to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been found to act as a CB-1 agonist. CB-1 receptors are found in the brain and are involved in a variety of physiological processes, including appetite regulation, pain management, and memory formation.
Propiedades
Nombre del producto |
4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione |
|---|---|
Fórmula molecular |
C24H18Cl2N2O4 |
Peso molecular |
469.3 g/mol |
Nombre IUPAC |
(4Z)-1-(3-chlorophenyl)-4-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C24H18Cl2N2O4/c1-31-22-12-16(7-10-21(22)32-14-15-5-8-17(25)9-6-15)11-20-23(29)27-28(24(20)30)19-4-2-3-18(26)13-19/h2-13H,14H2,1H3,(H,27,29)/b20-11- |
Clave InChI |
IBWQMCLALIBJNS-JAIQZWGSSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)OCC4=CC=C(C=C4)Cl |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)OCC4=CC=C(C=C4)Cl |
SMILES canónico |
COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)OCC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301149.png)
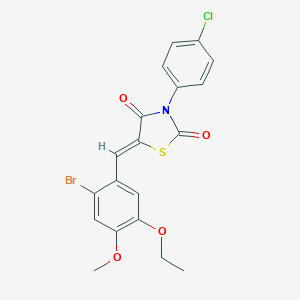

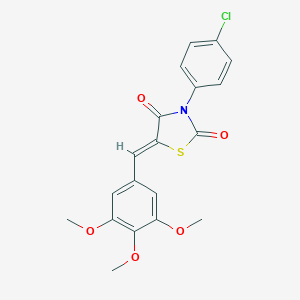
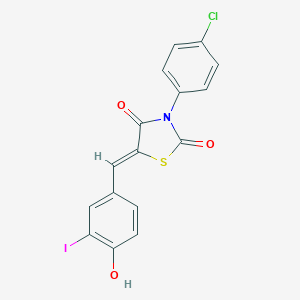
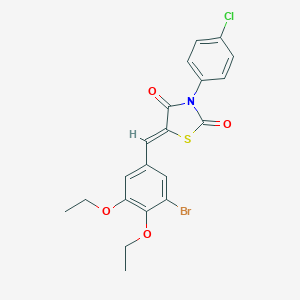
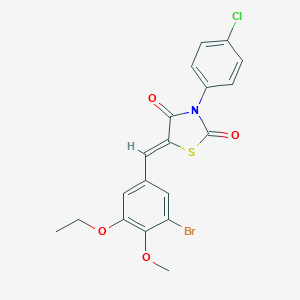


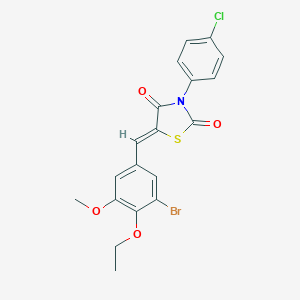
![2-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B301161.png)
![2-[(4-ethoxyphenyl)imino]-3-propyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B301164.png)